Integracide A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

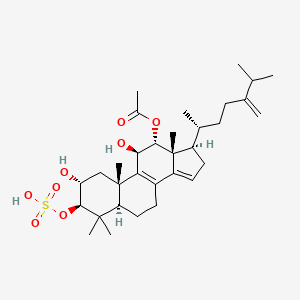

Intégracide A: est un triterpénoïde tétracyclique qui a suscité l'attention en raison de son activité biologique potentielle. Il a été isolé de Mentha longifolia-associé à Fusarium sp. (FS No. MAR2014) . Les triterpénoïdes sont des produits naturels aux fonctions biologiques diverses, et les intégrácides représentent une classe unique au sein de ce groupe.

Méthodes De Préparation

Les voies synthétiques et les conditions réactionnelles pour la production de l'Intégracide A n'ont pas été explicitement rapportées dans la littérature disponible. Il a été isolé à partir d'une source fongique, ce qui suggère qu'il est biosynthétisé par l'organisme producteur. Les méthodes de production à l'échelle industrielle restent à explorer.

Analyse Des Réactions Chimiques

L'Intégracide A subit probablement diverses réactions chimiques. Bien que des détails spécifiques fassent défaut, nous pouvons déduire qu'il interagit avec d'autres molécules par des processus tels que l'oxydation, la réduction et la substitution. Les réactifs et les conditions courantes pour ces réactions restent à élucider. Les principaux produits formés à partir de ces transformations restent un sujet d'investigation.

4. Applications de la recherche scientifique

Les applications de l'Intégracide A couvrent plusieurs domaines scientifiques :

Chimie : Les chercheurs peuvent explorer sa réactivité, ses modifications structurelles et son potentiel en tant que squelette pour le développement de médicaments.

Biologie : Investigation de ses effets sur les processus cellulaires, les voies enzymatiques et l'expression génique.

Médecine : Évaluation de ses propriétés anti-inflammatoires, antimicrobiennes ou anticancéreuses.

Industrie : Considération de son utilisation dans la découverte de médicaments à base de produits naturels.

5. Mécanisme d'action

Le mécanisme précis par lequel l'Intégracide A exerce ses effets reste un domaine d'étude actif. Il interagit probablement avec des cibles moléculaires spécifiques, affectant les voies de signalisation cellulaire. Des recherches supplémentaires sont nécessaires pour démêler son mode d'action.

Applications De Recherche Scientifique

Integracide A’s applications span multiple scientific fields:

Chemistry: Researchers may explore its reactivity, structural modifications, and potential as a scaffold for drug development.

Biology: Investigating its effects on cellular processes, enzymatic pathways, and gene expression.

Medicine: Assessing its anti-inflammatory, antimicrobial, or anticancer properties.

Industry: Considering its use in natural product-based drug discovery.

Mécanisme D'action

The precise mechanism by which Integracide A exerts its effects remains an active area of study. It likely interacts with specific molecular targets, affecting cellular signaling pathways. Further research is needed to unravel its mode of action.

Comparaison Avec Des Composés Similaires

L'unicité de l'Intégracide A réside dans sa structure tétracyclique. Bien qu'aucun analogue direct n'ait été signalé, il est essentiel de le comparer à des triterpénoïdes apparentés. Des composés similaires comprennent les intégrácides B, F, G, H, J et L . Ces composés peuvent partager des caractéristiques structurelles ou des activités biologiques, mais les propriétés distinctes de l'Intégracide A le distinguent.

Propriétés

Formule moléculaire |

C32H50O8S |

|---|---|

Poids moléculaire |

594.8 g/mol |

Nom IUPAC |

[(2R,3R,5R,10S,11R,12R,13R,17R)-2,11-dihydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-3-sulfooxy-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate |

InChI |

InChI=1S/C32H50O8S/c1-17(2)18(3)10-11-19(4)22-13-14-23-21-12-15-25-30(6,7)28(40-41(36,37)38)24(34)16-31(25,8)26(21)27(35)29(32(22,23)9)39-20(5)33/h14,17,19,22,24-25,27-29,34-35H,3,10-13,15-16H2,1-2,4-9H3,(H,36,37,38)/t19-,22-,24-,25+,27-,28+,29+,31+,32-/m1/s1 |

Clé InChI |

BGABDSBXSCYPTK-PGHPLGCHSA-N |

SMILES |

CC(C)C(=C)CCC(C)C1CC=C2C1(C(C(C3=C2CCC4C3(CC(C(C4(C)C)OS(=O)(=O)O)O)C)O)OC(=O)C)C |

SMILES isomérique |

C[C@H](CCC(=C)C(C)C)[C@H]1CC=C2[C@@]1([C@H]([C@@H](C3=C2CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)OS(=O)(=O)O)O)C)O)OC(=O)C)C |

SMILES canonique |

CC(C)C(=C)CCC(C)C1CC=C2C1(C(C(C3=C2CCC4C3(CC(C(C4(C)C)OS(=O)(=O)O)O)C)O)OC(=O)C)C |

Synonymes |

4,4,24-trimethylcholestatrien-2,3,11,12-tetrol-12-acetate, 3-sulfate A 108835 A-108835 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.